1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c12-2-1-11-6-5(3-10-11)8-4-9-7(6)13/h3-4,12H,1-2H2,(H,8,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIVXXVNIVRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1N=CNC2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738250 | |
| Record name | 1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-73-2 | |
| Record name | 1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazole with ethyl acetoacetate, followed by cyclization with formamide under reflux conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyethyl Group
The hydroxyethyl side chain undergoes nucleophilic substitution under acidic or basic conditions. This facilitates structural diversification for pharmacological optimization:
Key Insight : The hydroxyl group's reactivity allows modular modifications to tailor solubility and pharmacokinetic properties .
Oxidation and Reduction Reactions
The hydroxyl group and pyrimidinone moiety participate in redox reactions:
Oxidation of the Hydroxyethyl Group
-
Reagents : KMnO₄/H₂SO₄ or CrO₃/AcOH
-
Product : Ketone derivative (1-(2-Oxoethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one)
-
Significance : Introduces electrophilic sites for further functionalization (e.g., Schiff base formation).
Reduction of the Pyrimidinone Ring
-
Reagents : NaBH₄/MeOH or LiAlH₄/THF
-
Product : Dihydropyrazolo[4,3-d]pyrimidine
-
Note : Ring reduction diminishes aromaticity, altering electronic properties for binding studies .
Cyclization and Ring-Opening Reactions
The bicyclic system participates in annulation and degradation pathways:
Acid-Catalyzed Cyclization
-
Conditions : H₂SO₄, 100°C
-
Product : Fused tricyclic compounds (e.g., pyrazolo[4,3-d:5,4-d']dipyrimidines)
-
Mechanism : Intramolecular dehydration followed by C–N bond formation .
Base-Mediated Ring Opening
-
Conditions : NaOH (10 M), 75°C
-
Product : Pyrazole-4-carboxamide derivatives
-
Application : Intermediate for synthesizing acyclic analogs .
Cross-Coupling Reactions
The pyrazole ring enables palladium-catalyzed couplings:
| Coupling Type | Catalyst/Base | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | 73% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines | 68% |
Example : Coupling with 4-fluorobenzaldehyde under iodine catalysis yields biaryl derivatives with anticoagulant activity .
Functionalization at the Pyrimidinone Oxygen
The lactam oxygen undergoes substitution under Mitsunobu conditions:
-
Reagents : DIAD, PPh₃, R-OH
-
Product : 7-Alkoxy derivatives
-
Impact : Modulates hydrogen-bonding capacity for target selectivity .
Sulfur-Based Modifications
Thiolation and sulfonylation enhance bioactivity:
-
Thioether Formation :
-
Sulfonamide Synthesis :
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has been investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This mechanism is attributed to the modulation of signaling pathways involved in cell survival and death.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Properties
Preliminary studies indicate that this compound may offer neuroprotective benefits. It is hypothesized that the compound can mitigate oxidative stress in neuronal cells, which is a key factor in neurodegenerative disorders like Alzheimer's disease.
Drug Development Insights
The synthesis of this compound has been optimized for better yield and purity, facilitating its use in pharmacological studies. Various analogs have been developed to enhance potency and selectivity towards specific biological targets.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines. |
| Study 2 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |
| Study 3 | Neuroprotection | Showed decreased levels of reactive oxygen species (ROS) in neuronal cultures exposed to oxidative stress. |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity vs. Solubility: The 4-methoxyphenyl (logP ~3.2) and benzyl groups (logP ~3.5) increase lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability.
- Steric Effects : BIPPO’s bulky benzyl and isopropyl groups may restrict binding to certain enzyme pockets, while the hydroxyethyl group offers conformational flexibility .
Comparison :
Factor Xa Inhibition
Anticancer Activity (mTOR Inhibition)
Antitrypanosomal Activity
- BIPPO: EC₅₀ = 50 nM against Trypanosoma brucei; triggers microneme secretion via PDE inhibition .
- Hydroxyethyl analog: Likely reduced PDE affinity due to lack of bulky substituents but may exhibit novel mechanisms .
Biological Activity
Overview
1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, a member of the pyrazolo[4,3-d]pyrimidine family, has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique structure, which allows for diverse interactions with biological targets.
- Molecular Formula : C7H8N4O
- Molecular Weight : 180.16 g/mol
- CAS Number : 923283-73-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit specific kinases that play crucial roles in cell proliferation and survival. For instance, the compound may act as an inhibitor of Aurora-A kinase and Janus kinases (JAK1 and JAK2), which are critical in cancer cell signaling and proliferation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung carcinoma) | 26 | Induction of apoptosis and cell cycle arrest |
| MCF7 (Breast cancer) | 0.01 | Inhibition of Aurora-A kinase |
| HT29 (Colon cancer) | 31.5 | Cell cycle arrest at SubG1/G1 phase |
These findings suggest that the compound could serve as a promising lead for developing new anticancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it exhibits inhibitory effects against certain bacterial strains, although detailed mechanisms remain to be elucidated .
Study 1: Anticancer Activity Assessment
A study conducted by Reddy et al. focused on the synthesis and evaluation of various pyrazolo[4,3-d]pyrimidine derivatives, including this compound. The results showed significant cytotoxicity against A549 and MCF7 cell lines with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis through caspase activation .
Study 2: Inhibition of Kinases
Research published in ACS Medicinal Chemistry Letters demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine could effectively inhibit kinases involved in tumor growth. The study reported that compounds similar to this compound inhibited Aurora-A kinase with an IC50 value as low as 0.16 µM .
Q & A
Advanced Research Question
- Kinase panel screening : Test against 50+ kinases (e.g., FAK, CDK5) at 1 μM concentration .
- PDE isoform assays : Compare IC₅₀ values for PDE9 (target) vs. PDE5/PDE1 (off-targets) using fluorogenic substrates (e.g., 3′,5′-cGMP) .
- Crystallography : Resolve binding modes (e.g., hydroxyethyl’s H-bond with PDE9 Glu406) to rationalize selectivity .
How can researchers validate the reproducibility of biological activity data across different laboratories?
Advanced Research Question
- Standardized protocols : Use MTT assays with fixed cell lines (e.g., HeLa, A549) and control compounds (e.g., staurosporine for apoptosis) .
- Inter-lab calibration : Share reference samples (e.g., 1-(2-hydroxyethyl)-derivative with 97% purity) and validate HPLC conditions .
- Data transparency : Report full synthetic procedures, including quenching steps (e.g., NH₄Cl wash to remove residual Pd catalysts) .
What strategies are effective for synthesizing deuterated or isotopically labeled analogs for mechanistic studies?
Advanced Research Question
- Deuterium incorporation : Use D₂O as solvent during cyclization to label exchangeable protons (e.g., NH of pyrimidinone) .
- ¹³C-labeling : Introduce ¹³C-enriched ethyl groups via Suzuki coupling with ¹³C-boronic acids .
- Applications : Track metabolic fate using LC-MS or study binding kinetics via NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
